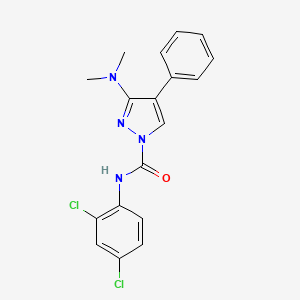

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O/c1-23(2)17-14(12-6-4-3-5-7-12)11-24(22-17)18(25)21-16-9-8-13(19)10-15(16)20/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZPVSIXWWTSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dichlorophenyl and phenyl groups. This can be achieved using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using spectroscopic and chromatographic techniques.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group and a dimethylamino group. The molecular formula is , and its molecular weight is approximately 363.25 g/mol. Understanding the chemical properties is crucial for elucidating its biological activities.

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including lymphoma and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:

- Study Title: "Thiadiazole derivatives as anticancer agents"

- Findings: The compound significantly reduced the viability of lymphoma B P493 cells in vitro and in mouse xenograft models, suggesting its potential as an anticancer agent .

2.2 Anti-inflammatory Properties

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Data Tables

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Carboxamides

Pyrazole carboxamides are a well-studied class of compounds, often targeting cannabinoid receptors (CB1/CB2). Below is a comparative analysis of key analogs:

Key Observations :

Pharmacological Activity and Receptor Interactions

Potency and Selectivity

- Compound : Exhibits an IC50 of 0.139 nM at CB1, among the most potent antagonists reported .

- AM251: Known for high CB1 affinity (Ki ≈ 7.5 nM) and selectivity over CB2 .

- Target Compound: While direct activity data is unavailable, its dimethylamino group may mimic the basic nitrogen in rimonabant (a CB1 antagonist), suggesting competitive binding .

Structural-Activity Relationship (SAR) Insights

- Position 3: Basic groups (e.g., dimethylamino) may enhance receptor interaction via polar contacts.

- Position 5 : Halogenated aryl groups (e.g., iodophenyl in AM251) improve lipophilicity and binding affinity .

- Carboxamide Side Chain : Bulky substituents (e.g., pyridylmethyl in ) can increase potency but may reduce metabolic stability .

Biological Activity

N-(2,4-Dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide is characterized by:

- A pyrazole ring system.

- A dichlorophenyl substituent.

- A dimethylamino group.

- A phenyl group.

This unique arrangement contributes to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of pro-inflammatory prostaglandins .

- Antioxidant Activity : Studies have indicated that pyrazole derivatives possess antioxidant properties, which help in reducing oxidative stress and inflammation in various biological systems.

- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against specific pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide:

Case Study 1: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of the compound in a murine model, administration at a dose of 50 mg/kg resulted in significant reductions in paw edema compared to the control group. The study highlighted the compound's potential as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against various strains of bacteria and fungi. The results demonstrated that the compound exhibited notable activity against C. albicans with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, suggesting its potential utility in treating fungal infections .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide?

The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. Key steps include:

- Condensation reactions : Formation of the pyrazole ring via cyclization of hydrazines with diketones or β-keto esters .

- Carboxamide functionalization : Introducing the dimethylamino group at the 3-position via nucleophilic substitution or coupling reactions .

- Purification : Use of column chromatography and recrystallization to isolate the target compound. Analytical techniques like NMR and HR-MS are critical for structural validation .

Q. How is the binding affinity of this compound to cannabinoid receptors assessed experimentally?

Competitive radioligand binding assays are standard:

- Protocol : Incubate rat brain membranes with tritiated ligands (e.g., [³H]CP55940) and increasing concentrations of the test compound.

- Data analysis : Calculate IC₅₀ values using nonlinear regression, followed by Cheng-Prusoff equation adjustments to determine Kᵢ (inhibition constant). Reference compounds like SR141716 (Kᵢ = 1.35–1.46 nM for CB1) are used for validation .

Q. What spectroscopic methods are used to characterize its structure?

- ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).

- HR-MS (ESI+) : Verify molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇Cl₂N₃O = 394.07).

- X-ray crystallography : Resolve crystal packing and torsional angles of the pyrazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize CB1 receptor antagonism?

Key SAR findings for pyrazole carboxamides:

- 1-Position : 2,4-Dichlorophenyl enhances CB1 selectivity (cf. 2-chlorophenyl reduces affinity by 10-fold).

- 3-Position : Piperidinyl or dimethylamino groups improve metabolic stability.

- 5-Position : Electron-withdrawing substituents (e.g., Br, I) increase binding potency (IC₅₀ < 2 nM) . Methodology :

- CoMFA/QSAR : Generate 3D models to map steric/electrostatic fields. Validate with cross-validated r² > 0.5 .

Q. What in vivo models evaluate the compound’s efficacy as a peripherally restricted CB1 antagonist?

- Diet-induced obesity (DIO) mice : Administer compound orally (10–30 mg/kg/day) for 4–8 weeks. Measure body weight, adiposity, and glucose tolerance.

- BBB penetration : Assess brain-to-plasma ratio via LC-MS; compounds with tPSA > 90 Ų show restricted CNS entry .

- Off-target profiling : Screen against GPCR panels (e.g., CEREP) to confirm selectivity .

Q. How does molecular docking elucidate its interaction with CB1 receptors?

- Ligand preparation : Protonate the piperidine/dimethylamino group (critical for H-bonding with Lys192).

- Receptor modeling : Use homology models based on rhodopsin templates. Key interactions:

- Hydrophobic : 2,4-Dichlorophenyl with Trp356/Trp278.

- Electrostatic : Carboxamide carbonyl with Ser383 .

- Validation : Compare docking scores (e.g., Glide SP) with experimental Kᵢ values.

Data Contradictions and Resolution

Q. Discrepancies in reported CB1 binding affinities: How to reconcile them?

Variations in IC₅₀ values (e.g., 1.35 nM vs. 5.6 nM) arise from:

- Assay conditions : Differences in membrane preparation (rat vs. human receptors) or radioligand ([³H]CP55940 vs. [³H]SR141716).

- Protonation state : Neutral vs. protonated carboxamides alter electrostatic complementarity. Resolution : Standardize protocols (e.g., use CHO cells expressing human CB1) and report protonation states in QSAR models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.